molecular formula C19H27NO B11484527 N-benzyl-N-methyl-3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine

N-benzyl-N-methyl-3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine

Cat. No.: B11484527
M. Wt: 285.4 g/mol
InChI Key: XURCARSQZHSMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL(METHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a 2,6,6-trimethyloxan-2-yl group attached to a prop-2-yn-1-ylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL(METHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE typically involves multiple steps, including the formation of the oxan-2-yl group and its subsequent attachment to the prop-2-yn-1-ylamine backbone. Common synthetic routes may involve the use of reagents such as benzyl chloride, methylamine, and 2,6,6-trimethyloxane under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

BENZYL(METHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

BENZYL(METHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYL(METHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Methylamine: A basic amine with a single methyl group.

    2,6,6-Trimethyloxane: A cyclic ether with three methyl groups.

Uniqueness

BENZYL(METHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE is unique due to its complex structure, which combines features of several simpler compounds. This complexity allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

N-benzyl-N-methyl-3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-amine

InChI

InChI=1S/C19H27NO/c1-18(2)12-8-13-19(3,21-18)14-9-15-20(4)16-17-10-6-5-7-11-17/h5-7,10-11H,8,12-13,15-16H2,1-4H3

InChI Key

XURCARSQZHSMTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN(C)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.